1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea - 1796920-28-9

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea

Catalog Number: EVT-2491489
CAS Number: 1796920-28-9
Molecular Formula: C24H18BrF3N4O2
Molecular Weight: 531.333
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea is a non-peptide antagonist of the cholecystokinin-B receptor (CCK-B). The CCK-B receptor, also known as the gastrin receptor, is involved in various physiological processes, including gastric acid secretion, anxiety, and memory. []

Mechanism of Action

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea acts as a competitive antagonist at the CCK-B receptor. This means that it binds to the receptor and blocks the binding of endogenous ligands like cholecystokinin and gastrin, preventing receptor activation. []

Applications
  • Investigating the role of CCK-B receptors in carbon monoxide-induced amnesia: Studies have shown that 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea can partially block the protective effects of ceruletide, a CCK-B receptor agonist, against carbon monoxide-induced amnesia in mice. [] This suggests that CCK-B receptors may play a role in the development of this type of amnesia.
  • Exploring the link between CCK and the anorectic effect of (+)-fenfluramine: Research indicates that 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea can significantly attenuate the appetite-reducing effects of (+)-fenfluramine in rats. [] This suggests that the anorectic effects of (+)-fenfluramine may be mediated, at least in part, by the release of endogenous CCK.

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: YF476 is a potent and orally active gastrin/CCK-B receptor antagonist. It exhibits high affinity for the gastrin/CCK-B receptor and effectively inhibits pentagastrin-induced gastric acid secretion in vivo []. YF476 has shown promising results in clinical investigations for treating gastroesophageal reflux disease (GORD) [].

[3H]L-365,260 [(3R-(+)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl)-N'-(3-methylphenyl)urea]

Compound Description: [3H]L-365,260 is a potent and selective nonpeptide antagonist radioligand used for studying brain cholecystokinin (CCK-B) and gastrin receptors []. It exhibits high affinity and stereospecific binding to CCK-B receptors in guinea pig brain membranes [].

(3S(−)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1-H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide (MK-329, formerly L364/718)

Compound Description: MK-329 is a selective cholecystokinin receptor antagonist known to block the anorectic effects of cholecystokinin-octapeptide (CCK8) and (+)-fenfluramine in rats []. Studies suggest that MK-329's ability to reverse (+)-fenfluramine-induced anorexia is not due to an intrinsic hyperphagic effect but potentially involves the activity of endogenous CCK [].

3-(8-methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

Compound Description: ND7001 acts as a phosphodiesterase-2 (PDE-2) inhibitor, leading to increased cGMP signaling in neurons []. This increased signaling has been shown to antagonize the anxiogenic effects of restraint stress and produce anxiolytic-like effects in mice []. These findings suggest that PDE-2 could be a potential pharmacological target for developing anxiety disorder treatments [].

(2R,3S)-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: [3H]IN973 is a potent and selective gamma-secretase radioligand used to quantify gamma-secretase occupancy by gamma-secretase inhibitors in Tg2576 mice, an Alzheimer's disease model [, ]. The high correlation observed between brain Aβ40 reduction and gamma-secretase occupancy measured using [3H]IN973 suggests its potential as a valuable biomarker for assessing the efficacy of gamma-secretase inhibitors in human studies [, ].

(S)-2-((S)-2-(3,5-difluorophenyl)-2-hydroxyacetamido)-N-((S,Z)-3-methyl-4-oxo-4,5-dihydro-3H-benzo[d][1,2]diazepin-5-yl)propanamide (BMS-433796)

Compound Description: BMS-433796 is a gamma-secretase inhibitor that has been studied for its potential in reducing brain β-amyloid peptide (Aβ) synthesis in Tg2576 mice, an Alzheimer's disease model [, ]. Studies showed a strong correlation between BMS-433796's gamma-secretase occupancy and brain Aβ40 reduction, supporting its potential as a therapeutic target for Alzheimer's disease [, ].

-[(1R)-1-[amino] ethyl]-5-fluoro-benzenepropanoic acid (BMS-299897)

Compound Description: BMS-299897 is another gamma-secretase inhibitor studied alongside BMS-433796 for its potential in reducing brain Aβ synthesis in Tg2576 mice [, ]. Like BMS-433796, BMS-299897 also demonstrated a significant correlation between its gamma-secretase occupancy and brain Aβ40 reduction, further supporting the potential of gamma-secretase inhibition as a therapeutic strategy for Alzheimer's disease [, ].

Properties

CAS Number

1796920-28-9

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-bromo-2-trifluorophenyl)urea

IUPAC Name

1-[4-bromo-2-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea

Molecular Formula

C24H18BrF3N4O2

Molecular Weight

531.333

InChI

InChI=1S/C24H18BrF3N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-18-12-11-15(25)13-17(18)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)/t21-/m1/s1

InChI Key

JAMSPROAMHDMBM-OAQYLSRUSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.